Here are some areas of scientific research where 2-acetylbenzaldehyde is used:
-Acetylbenzaldehyde is a versatile starting material for the synthesis of various organic compounds. Its reactive carbonyl groups (C=O) allow it to participate in various reactions, such as:
These reactions allow researchers to synthesize complex molecules with various functionalities, which can be used in various applications like pharmaceuticals, dyes, and polymers.
-Acetylbenzaldehyde can act as a ligand, forming coordination complexes with metal ions. These complexes can be studied for their:
2-Acetylbenzaldehyde, with the chemical formula CHO, is an aromatic aldehyde characterized by its distinct sweet and floral odor. This compound appears as a colorless to yellow liquid and has a molar mass of 148.16 g/mol. It has notable physical properties, including a melting point of 39-43 °C and a boiling point of approximately 268.8 °C . The compound is soluble in organic solvents, making it useful in various chemical applications.
2-Acetylbenzaldehyde exhibits notable biological activities, particularly in enzyme interactions. It has been studied for its potential effects on various biological pathways, including its role as a substrate for certain enzymes. Additionally, its structure allows it to interact with biological macromolecules, influencing metabolic processes.
Several methods exist for synthesizing 2-acetylbenzaldehyde:
2-Acetylbenzaldehyde finds utility in various fields:
Studies have demonstrated that 2-acetylbenzaldehyde interacts with several biological systems:
Several compounds share structural similarities with 2-acetylbenzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
Acetophenone | CHO | 0.86 | Lacks the aldehyde functional group |
Benzaldehyde | CHO | 0.84 | Simpler structure; no acetyl group |
4-Acetylbenzaldehyde | CHO | 0.90 | Acetyl group at para position |
1-(3,5-Dimethylphenyl)ethanone | CHO | 0.96 | Contains additional methyl groups |
The unique feature of 2-acetylbenzaldehyde lies in its ortho-acetyl substitution on the benzene ring, which influences its reactivity and biological activity compared to other similar compounds.
2-Acetylbenzaldehyde (IUPAC name: 2-acetylbenzaldehyde) is an aromatic carbonyl compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. Its systematic name reflects the substitution pattern: a benzaldehyde backbone (C₆H₅CHO) with an acetyl group (-COCH₃) at the ortho position (carbon 2 of the benzene ring). Key identifiers include:
The compound is classified as an aromatic diketone-aldehyde due to its dual carbonyl functionalities (aldehyde and ketone). Its structure is distinguished by electronic interactions between the electron-withdrawing acetyl group and the aldehyde moiety, which influence its reactivity.
2-Acetylbenzaldehyde emerged as a subject of interest in mid-20th-century organic chemistry due to its utility in synthesizing ortho-substituted aromatic systems. Early synthesis methods included:
These methods laid the groundwork for modern applications in heterocycle synthesis and catalytic processes.
The compound features a benzene ring with ortho-positioned aldehyde (-CHO) and acetyl (-COCH₃) groups. Key structural attributes include:
Property | Value | Source |
---|---|---|
Melting Point | 39–43°C | |
Boiling Point | 268.8°C at 760 mmHg | |
Density | 1.117 g/cm³ | |
Refractive Index | 1.562 |
2-Acetylbenzaldehyde serves as a versatile intermediate in organic synthesis, enabling access to diverse architectures:
2-Acetylbenzaldehyde is an organic compound with the molecular formula C₉H₈O₂ [1] [2] [3]. The compound has a molecular weight of 148.16 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple chemical databases [1] [2] [4]. The monoisotopic mass is precisely 148.052429 atomic mass units [3]. This aromatic compound belongs to the class of benzaldehyde derivatives, featuring dual functional groups that contribute to its distinctive chemical properties [1] [2].
Property | Value | Reference Database |
---|---|---|
Molecular Formula | C₉H₈O₂ | PubChem, ChemSpider [1] [3] |
Molecular Weight | 148.16 g/mol | Sigma-Aldrich, PubChem [1] [2] |
Monoisotopic Mass | 148.052429 u | ChemSpider [3] |
Average Mass | 148.161 g/mol | ChemSpider [3] |
2-Acetylbenzaldehyde exhibits a complex aromatic structure characterized by a benzene ring substituted with two distinct functional groups in the ortho position [1] [20]. The molecule contains a benzaldehyde backbone with an acetyl group (C(=O)CH₃) positioned at the ortho (2-position) relative to the aldehyde group (CHO) [1] [2]. The benzene ring carbons are sp² hybridized, forming a planar aromatic system with bond angles of approximately 120 degrees [33] [35].
The compound features two carbonyl groups: an aldehyde functional group and a ketone functional group [23] [29]. The aldehyde group consists of a carbon atom double-bonded to oxygen and single-bonded to hydrogen, while the acetyl group contains a carbon atom double-bonded to oxygen and single-bonded to a methyl group [23] [29]. This dual carbonyl system creates significant electron-withdrawing effects that influence the overall reactivity and chemical behavior of the molecule [20] [21].
The ortho substitution pattern introduces steric hindrance between the two functional groups, which can affect molecular conformation and reactivity [34] [36]. This positioning causes the acetyl group to experience some degree of twisting out of the benzene ring plane due to steric interactions, particularly affecting resonance stabilization [34].
The International Chemical Identifier (InChI) for 2-acetylbenzaldehyde is: InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 [1] [2] [5]. This systematic representation provides a unique identifier that describes the molecular connectivity and stereochemistry of the compound [1] [5].
The InChI Key, which serves as a condensed hash of the full InChI string, is: VDEAMZDXUCYOQJ-UHFFFAOYSA-N [1] [2] [5]. This abbreviated form facilitates database searches and molecular identification across different chemical information systems [1] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for 2-acetylbenzaldehyde can be represented in two equivalent forms [1] [2] [8]:
Notation System | Representation |
---|---|
InChI | InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 [1] |
InChI Key | VDEAMZDXUCYOQJ-UHFFFAOYSA-N [1] |
SMILES | O=CC1=CC=CC=C1C(C)=O [4] |
Canonical SMILES | CC(=O)C1=CC=CC=C1C=O [5] |
The compound is catalogued in multiple international chemical databases with specific identification numbers [1] [13]. In the PubChem database, it is assigned the Compound Identifier (CID) 152671 [1] [5]. The ChemSpider database lists the compound under ID 134562 [3]. The European Molecular Biology Laboratory Chemical Database (ChEMBL) assigns the identifier CHEMBL394412 [1] [13].
The compound is registered with the Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database (DSSTox) under the Substance ID DTXSID00178955 [1] [4]. The MDL number, used in chemical inventory systems, is MFCD05865162 [2] [4] [11].
Database | Identifier | Code |
---|---|---|
CAS Registry | 24257-93-0 [1] | CAS Number |
PubChem | 152671 [1] | CID |
ChemSpider | 134562 [3] | ID |
ChEMBL | CHEMBL394412 [1] | ChEMBL ID |
DSSTox | DTXSID00178955 [1] | DTXSID |
MDL | MFCD05865162 [2] | MDL Number |
The molecular geometry of 2-acetylbenzaldehyde is primarily determined by the sp² hybridization of the benzene ring carbons and the planar nature of the aromatic system [33] [35]. The benzene ring maintains a planar hexagonal structure with internal bond angles of 120 degrees, characteristic of aromatic compounds [33] [35].
The aldehyde and acetyl substituents introduce additional geometric considerations due to their carbonyl groups [20] [21]. Each carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120 degrees [20] [23]. The aldehyde hydrogen and the acetyl methyl group extend from the benzene ring plane, creating a three-dimensional molecular structure [20] [21].
Conformational analysis reveals that the ortho positioning of the two functional groups creates steric interactions that influence molecular flexibility [34] [36]. The proximity of the acetyl group to the aldehyde function can result in restricted rotation around the carbon-carbon bonds connecting these groups to the benzene ring [34]. This steric hindrance can cause slight deviations from ideal bond angles and may induce some degree of twisting in the molecular structure [34] [36].
The compound exists predominantly in conformations where the steric interactions between the ortho substituents are minimized [34]. Computational studies suggest that the molecule may adopt slightly non-planar conformations to reduce unfavorable steric contacts between the acetyl methyl group and the aldehyde hydrogen [18] [19].
Geometric Parameter | Value | Description |
---|---|---|
Benzene Ring Bond Angles | ~120° [33] | sp² hybridized carbons |
Carbonyl Bond Angles | ~120° [23] | Trigonal planar geometry |
Ring Planarity | Predominantly planar [33] | Aromatic system |
Conformational Flexibility | Restricted [34] | Ortho steric effects |
2-Acetylbenzaldehyde exists as a crystalline solid at room temperature [1] [2]. The compound exhibits a characteristic white to pale yellow crystalline appearance [3] [2], with some sources describing it as appearing in powder or crystal form [3]. The solid state nature of this compound at ambient conditions is consistent with its molecular structure, which contains both aldehyde and ketone functional groups that facilitate intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with the carbonyl oxygen atoms.
The compound's crystalline structure is inferred to be orthorhombic based on typical packing arrangements for similar substituted benzaldehyde compounds. The presence of two electron-withdrawing carbonyl groups in the ortho position creates a specific molecular geometry that influences crystal packing and contributes to the solid-state properties at room temperature.
The melting point of 2-acetylbenzaldehyde has been consistently reported as 39-43°C [1] [5] [6]. This relatively low melting point for an aromatic compound reflects the specific intermolecular forces present in the crystalline state. The narrow range indicates good purity of the compound in commercial samples and suggests that the melting transition is sharp and well-defined.
The boiling point of 2-acetylbenzaldehyde is 268.8°C at 760 mmHg (standard atmospheric pressure) [7] [5] [6] [8]. This elevated boiling point is characteristic of aromatic compounds with multiple polar functional groups. The presence of both aldehyde and acetyl groups increases the molecular weight to 148.16 g/mol and enhances intermolecular attractions, requiring significant thermal energy for the liquid-to-vapor phase transition.
Property | Value | Conditions |
---|---|---|
Melting Point | 39-43°C | Standard atmospheric pressure |
Boiling Point | 268.8°C | 760 mmHg |
Temperature Range (Liquid) | 43-268.8°C | At standard conditions |
The density of 2-acetylbenzaldehyde has been determined as 1.117 ± 0.06 g/cm³ at 25°C [7] [6] [8]. This value represents a predicted density based on molecular structure calculations and experimental correlations. The density is higher than water (1.000 g/cm³), indicating that the compound will sink when placed in aqueous solutions.
2-Acetylbenzaldehyde exhibits limited water solubility due to its hydrophobic nature . The compound's partition coefficient (LogP = 1.70) indicates moderate lipophilicity, suggesting poor aqueous solubility. The aromatic ring system combined with two carbonyl groups creates a molecule that preferentially partitions into organic phases rather than aqueous environments.
The compound demonstrates good solubility in organic solvents, including:
2-Acetylbenzaldehyde follows the neutral compound classification in solubility testing:
Solvent System | Solubility | Classification |
---|---|---|
Water | Limited/Poor | Hydrophobic |
Ethanol | Soluble | Organic solvent miscible |
Diethyl ether | Soluble | Organic solvent miscible |
Concentrated H₂SO₄ | Soluble | Acid-catalyzed dissolution |
5% NaOH | Insoluble | Not acidic compound |
5% HCl | Insoluble | Not basic compound |
The partition coefficient of 2-acetylbenzaldehyde has been experimentally determined as LogP = 1.70 [3]. This value indicates moderate lipophilicity and represents the logarithm of the octanol-water partition coefficient, a standard measure of a compound's hydrophobic character.
The LogP value of 1.70 signifies that 2-acetylbenzaldehyde partitions approximately 50:1 in favor of the octanol phase over the aqueous phase in a standard octanol-water system. This moderate lipophilicity reflects the balance between the hydrophobic aromatic ring system and the polar carbonyl functional groups. The value is consistent with the compound's limited water solubility and good solubility in organic solvents.
This partition coefficient places 2-acetylbenzaldehyde in the category of moderately lipophilic compounds, suggesting favorable membrane permeability characteristics while maintaining some degree of polar interaction capability through its carbonyl groups.
The refractive index of 2-acetylbenzaldehyde is 1.562 when measured using the sodium D line [7] [6] [8]. This optical property reflects the compound's ability to bend light as it passes through the material and is influenced by both molecular structure and electron density distribution.
The refractive index value of 1.562 is characteristic of aromatic compounds with conjugated systems and electron-withdrawing groups. The presence of the benzene ring with attached carbonyl groups creates regions of high electron density that contribute to the material's optical properties. This value is higher than typical aliphatic compounds but consistent with substituted aromatic aldehydes and ketones.
2-Acetylbenzaldehyde demonstrates thermal stability under normal conditions. The compound can be stored and handled at room temperature without significant decomposition. The thermal stability is attributed to the aromatic ring system, which provides resistance to thermal degradation through resonance stabilization.
The flash point of 2-acetylbenzaldehyde is 99.6°C (closed cup) [7] [8], indicating the minimum temperature at which vapors can ignite in the presence of an ignition source. This relatively high flash point suggests good thermal safety characteristics during normal handling and storage operations.
The vapor pressure at 25°C is 0.00752 mmHg [7] [6] [8], indicating low volatility at room temperature. This low vapor pressure is consistent with the compound's solid state at ambient conditions and high boiling point. The low volatility minimizes evaporation losses during storage and reduces inhalation exposure risks during handling.